molecular formula C22H27N3 B2364330 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine CAS No. 1396760-11-4

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine

Cat. No.: B2364330
CAS No.: 1396760-11-4
M. Wt: 333.479
InChI Key: KGTASYDBHRMMIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine is a complex organic compound that features a piperidine ring substituted with a naphthalen-1-ylmethyl group and a pyrazol-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole derivative, followed by the alkylation of the piperidine ring with the naphthalen-1-ylmethyl group. The final step involves the coupling of the pyrazole derivative with the substituted piperidine.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the piperidine nitrogen.

    Reduction: Reduction reactions may target the naphthalen-1-ylmethyl group or the pyrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyrazole ring or the piperidine nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine: In the field of biology and medicine, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as a receptor ligand or enzyme inhibitor.

Industry: Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as receptors or enzymes, modulating their activity. The molecular targets and pathways involved would be determined through experimental studies, including binding assays and cellular assays.

Comparison with Similar Compounds

  • 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-benzylpiperidine
  • 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(phenylmethyl)piperidine

Comparison: Compared to similar compounds, 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-1-(naphthalen-1-ylmethyl)piperidine is unique due to the presence of the naphthalen-1-ylmethyl group. This structural feature may confer distinct physicochemical properties, such as increased hydrophobicity or specific binding interactions, making it a valuable compound for various applications.

Properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]-1-(naphthalen-1-ylmethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3/c1-17-14-18(2)25(23-17)15-19-10-12-24(13-11-19)16-21-8-5-7-20-6-3-4-9-22(20)21/h3-9,14,19H,10-13,15-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGTASYDBHRMMIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCN(CC2)CC3=CC=CC4=CC=CC=C43)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.